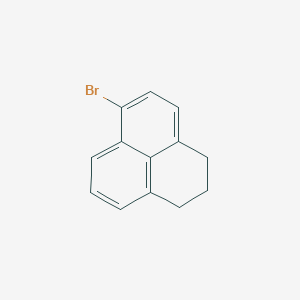
6-bromo-2,3-dihydro-1H-phenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dihydro-1H-phenalene is an organic compound with the molecular formula C13H11Br It is a brominated derivative of phenalene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-phenalene typically involves the bromination of 1-methyl-4-bromonaphthalene. The process begins with the bromination of 1-methyl-4-bromonaphthalene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst. This reaction yields 1-bromomethyl-4-bromonaphthalene. Subsequent alkylation with dimethyl malonate in the presence of sodium methoxide (NaOMe) in methanol (MeOH) and alkaline hydrolysis produces 2-((4-bromonaphthalen-1-yl)methyl)malonic acid. Decarboxylation of this intermediate, followed by acid chloride formation using oxalyl chloride and Friedel-Crafts acylation with aluminum chloride (AlCl3) in dichloromethane, results in 6-bromo-2,3-dihydro-1H-phenalen-1-one. Finally, reduction with sodium borohydride (NaBH4) in methanol and further reduction with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-dihydro-1H-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 6-bromo-2,3-dihydro-1H-phenalen-1-ol.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Reduction: Sodium borohydride (NaBH4) and triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 yields 6-bromo-2,3-dihydro-1H-phenalen-1-ol, while oxidation with KMnO4 can produce various oxidized derivatives.
Applications De Recherche Scientifique
6-Bromo-2,3-dihydro-1H-phenalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Mécanisme D'action
The mechanism of action of 6-bromo-2,3-dihydro-1H-phenalene and its derivatives involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated compound with potential biological activities.
6-Bromo-2,3-dihydro-1H-phenalene-2,2-dicarboxylic acid: A derivative with additional carboxylic acid groups, which may alter its chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure and the presence of a bromine atom, which imparts distinct reactivity and potential applications. Its derivatives are of particular interest in medicinal chemistry and materials science due to their diverse biological activities and potential for further functionalization.
Propriétés
Formule moléculaire |
C13H11Br |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
6-bromo-2,3-dihydro-1H-phenalene |
InChI |
InChI=1S/C13H11Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-8H,1,3-4H2 |
Clé InChI |
NTHZJTNJNMVSIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC=C(C3=CC=C2)Br)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
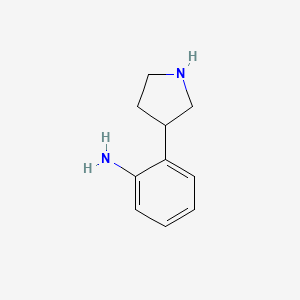
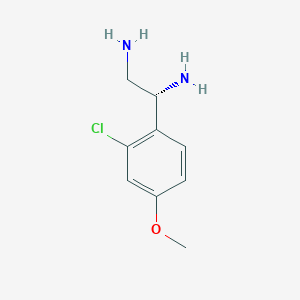
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
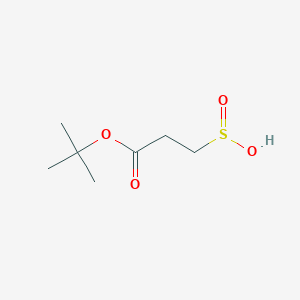

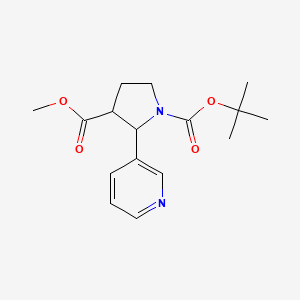
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)

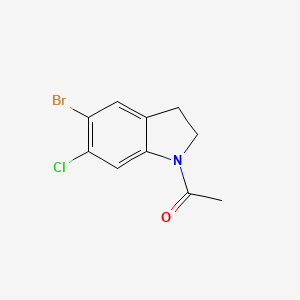
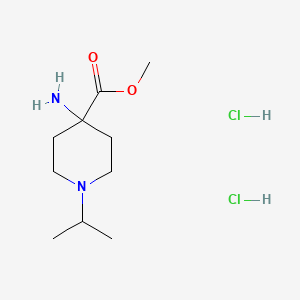
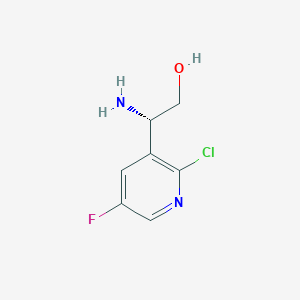
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
